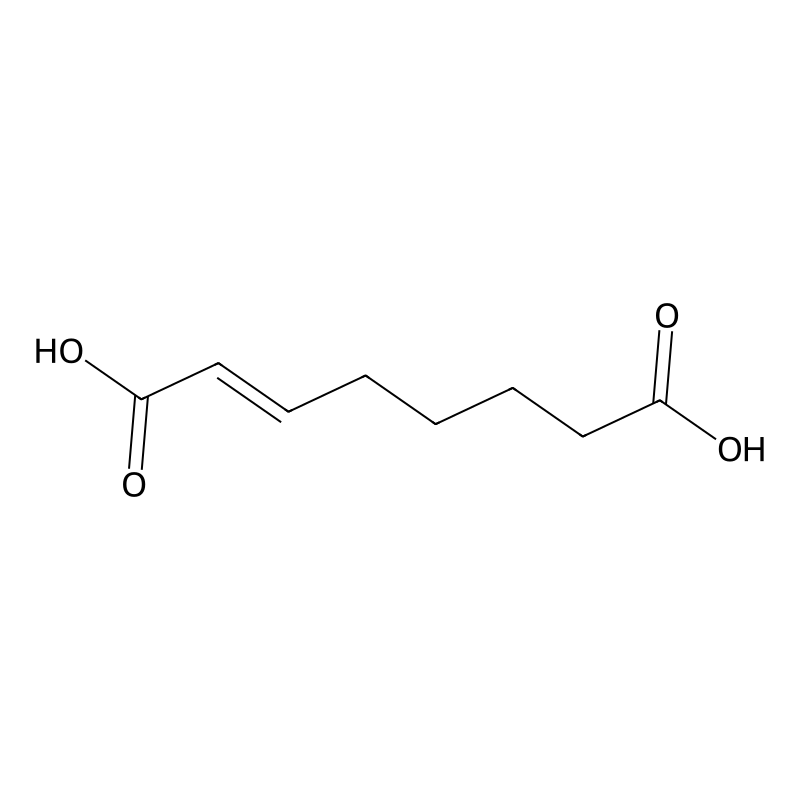

2-Octenedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

2-Octenedioic acid is an 8-carbon, alpha,beta-unsaturated dicarboxylic acid that serves two distinct, high-value procurement functions: as a highly specific analytical reference standard in clinical metabolomics and as a reactive aliphatic monomer in polymer science. Unlike its saturated counterpart, suberic acid, the presence of the double bond at the 2-position provides a critical site for free-radical crosslinking and post-polymerization modification. In industrial workflows, it is primarily procured to formulate UV-curable polyester resins for 3D printing and advanced coatings, or as a mandatory calibration standard for mass spectrometry assays targeting medium-chain fatty acid metabolic disorders [1].

Research Fit

Substituting 2-octenedioic acid with closely related aliphatic dicarboxylic acids fundamentally compromises both chemical reactivity and analytical validity. In polymer synthesis, replacing it with saturated suberic acid eliminates the alpha,beta-unsaturation required for UV-curing, rendering the resulting polyester diols inert to photopolymerization [1]. Conversely, substituting it with shorter unsaturated acids like maleic or fumaric acid increases the crosslink density by halving the aliphatic spacer length, resulting in polymers that lack the targeted elastomeric flexibility provided by the C8 chain. In clinical diagnostics, substituting this compound with any other medium-chain fatty acid invalidates LC-MS/MS calibration, as the specific mass-to-charge ratio and retention time of 2-octenedioic acid are absolute requirements for detecting specific metabolic defects like MCAD deficiency [2].

Substitution Risk

Photopolymerization Reactivity vs. Saturated Analogs in Resin Synthesis

In the formulation of photopolymerizable resins for 3D printing and coatings, the alpha,beta-unsaturation of 2-octenedioic acid allows for free-radical crosslinking under 365 nm or 405 nm UV-LED light. Saturated comparators like suberic acid completely lack this reactive site, making them incapable of forming crosslinked networks under identical photopolymerization conditions [1].

| Evidence Dimension | Photopolymerization crosslinking capability |

| Target Compound Data | Enables free-radical UV-curing via double-bond functionalization |

| Comparator Or Baseline | Suberic acid (0% UV-curing capability due to fully saturated backbone) |

| Quantified Difference | Binary presence/absence of photopolymerization reactivity |

| Conditions | UV-LED exposure (365 nm / 405 nm) of formulated polyester diol resins |

Essential for formulators who require an aliphatic dicarboxylic acid that actively participates in UV-curing for 3D printing resins.

Absolute Mass-to-Charge Specificity for Clinical Diagnostics

As a diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and specific oncological panels, 2-octenedioic acid must be quantified using its exact monoisotopic mass. In negative ion mode LC-MS, it yields an [M-H]- ion at m/z 171.066. Attempting to use the saturated analog suberic acid (m/z 173.08) or structural isomers fails to resolve the specific metabolic defect due to a >2.0 Da mass difference, preventing accurate isobaric calibration [1].

| Evidence Dimension | Diagnostic m/z signature [M-H]- |

| Target Compound Data | m/z 171.066 (specific for 2-octenedioic acid) |

| Comparator Or Baseline | Suberic acid (m/z 173.08) |

| Quantified Difference | 2.014 Da mass difference |

| Conditions | LC-MS/MS clinical urine or plasma analysis |

Procurement of the exact analytical standard is mandatory for clinical laboratories to avoid false negatives in metabolic disorder screening.

Aliphatic Chain Flexibility vs. Short-Chain Unsaturated Acids

When designing unsaturated polyester resins, the choice of unsaturated dicarboxylic acid dictates the mechanical properties of the cured material. 2-Octenedioic acid provides an 8-carbon backbone, which introduces aliphatic flexibility between crosslink sites. Substituting it with the industry-standard maleic acid (a 4-carbon backbone) halves the distance between ester linkages, increasing crosslink density and resulting in a more rigid polymer network [1].

| Evidence Dimension | Polymer backbone length between reactive sites |

| Target Compound Data | 8-carbon chain (providing elastomeric flexibility) |

| Comparator Or Baseline | Maleic acid (4-carbon chain, highly rigid) |

| Quantified Difference | 100% increase in backbone length, directly reducing crosslink density |

| Conditions | Thermosetting unsaturated polyester resin formulation |

Allows material scientists to tune the flexibility and impact resistance of UV-cured coatings by selecting a longer-chain unsaturated monomer.

Analytical Reference Standard for Metabolic Screening

Due to its specific m/z signature, 2-octenedioic acid is procured as a neat analytical standard to calibrate LC-MS/MS and GC-MS equipment for the detection of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and specific cancer biomarker panels in clinical urine and plasma samples [1].

Monomer for UV-Curable 3D Printing Resins

Leveraging its alpha,beta-unsaturation, this compound is used to synthesize photopolymerizable polyester diols. These resins are specifically formulated for 3D printing applications where curing under 365 nm or 405 nm UV-LED light is required, a process impossible with saturated analogs like suberic acid [2].

Flexible Unsaturated Polyester Coatings

In material science, 2-octenedioic acid is utilized as an alternative to rigid short-chain monomers (like maleic anhydride) to produce unsaturated polyester coatings with enhanced aliphatic flexibility and lower glass transition temperatures[3].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types